molecular formula C21H23N5O3 B2725359 (2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705365-73-6

(2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2725359
CAS RN: 1705365-73-6
M. Wt: 393.447
InChI Key: RXWIGWGBMWCDNX-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

(2-Ethoxyphenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone and related compounds have shown potential in anticancer research. For example, a study synthesized thiazole compounds with structures similar to this compound and tested their anticancer activity against breast cancer cells MCF7, indicating their potential in cancer treatment research (J. P. Sonar et al., 2020).

Antibacterial and Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. A study synthesized new pyridine derivatives, including those structurally related to this compound, and found variable and modest activity against bacteria and fungi, suggesting its application in antimicrobial research (N. Patel et al., 2011). Another study synthesized similar pyrazoline compounds and screened them for antimicrobial activity, with some showing good activity comparable to standard drugs (Satyender Kumar et al., 2012).

Photochemistry and Kinetics

The compound and its analogs have been used in photochemical studies. For instance, a study investigated the photochemistry of oxadiazoline derivatives, related to this compound, in solution, contributing to the understanding of the photochemical processes in organic compounds (E. L. Tae et al., 1999).

Molecular Interaction Studies

This compound and its derivatives have been used in studies exploring molecular interactions, such as the investigation of a cannabinoid receptor antagonist structurally similar to this compound. This research aids in understanding the binding interactions at the molecular level (J. Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to this compound are crucial in organic chemistry. Studies have synthesized and characterized various derivatives, contributing to the field of synthetic organic chemistry and structural analysis (Zh. Koshetova et al., 2022).

properties

IUPAC Name

(2-ethoxyphenyl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-28-18-8-4-3-7-16(18)21(27)26-11-5-6-15(14-26)12-19-24-20(25-29-19)17-13-22-9-10-23-17/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWIGWGBMWCDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.